molecular formula C19H21N3O B3794638 N-ethyl-2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]oxy}ethanamine

N-ethyl-2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]oxy}ethanamine

Cat. No.: B3794638
M. Wt: 307.4 g/mol
InChI Key: DWJDKTZIIRNSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-ethyl-2-{[3’-(1H-pyrazol-3-yl)-4-biphenylyl]oxy}ethanamine” is a complex organic compound that contains several functional groups. It has an ethylamine group (N-ethyl), a pyrazole group (1H-pyrazol-3-yl), and a biphenyl group (4-biphenylyl). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and biphenyl groups suggests that the compound could have aromatic properties. The ethylamine group could make the compound a weak base .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amine group can participate in acid-base reactions, the pyrazole group can undergo electrophilic substitution, and the biphenyl group can undergo reactions typical of aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amine group could make the compound soluble in polar solvents. The aromatic rings could contribute to the compound’s stability and possibly its color .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without more information, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds with certain functional groups can be toxic, corrosive, or flammable. Without specific data, it’s difficult to predict the safety and hazards of this compound .

Future Directions

The study of new compounds like “N-ethyl-2-{[3’-(1H-pyrazol-3-yl)-4-biphenylyl]oxy}ethanamine” is crucial for the development of new drugs and materials. Future research could focus on synthesizing the compound, studying its properties, and testing its biological activity .

Properties

IUPAC Name

N-ethyl-2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-2-20-12-13-23-18-8-6-15(7-9-18)16-4-3-5-17(14-16)19-10-11-21-22-19/h3-11,14,20H,2,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJDKTZIIRNSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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